COX-1 Inhibitory Potency: Mofezolac is More Potent than SC-560 and Indomethacin
Mofezolac demonstrates superior in vitro potency against the COX-1 enzyme compared to the commonly used selective COX-1 inhibitor SC-560 and the non-selective NSAID indomethacin. Mofezolac inhibits COX-1 with an IC50 of 1.44 nM, which is 1.7-fold more potent than SC-560 (IC50 = 2.4 nM) [REFS-1, REFS-2].
| Evidence Dimension | In vitro COX-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 1.44 nM |
| Comparator Or Baseline | SC-560 (IC50 = 2.4 nM) |
| Quantified Difference | Mofezolac is 1.7-fold more potent than SC-560. |
| Conditions | Human recombinant COX-1 enzyme assay |
Why This Matters
This data confirms Mofezolac as a more potent chemical probe than SC-560 for studies requiring maximal COX-1 inhibition at minimal concentrations, reducing the risk of off-target effects.
- [1] Sisa M, et al. SC-560 and mofezolac isosteres as new potent COX-1 selective inhibitors with antiplatelet effect. Arch Pharm (Weinheim). 2023 May;356(5):e2200549. doi: 10.1002/ardp.202200549. PMID: 36772878. View Source
